molecular formula C27H32N4O3 B11992900 benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate

benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate

Cat. No.: B11992900
M. Wt: 460.6 g/mol
InChI Key: QANNZLFHUPFWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is a complex organic compound that features a quinoline moiety, a piperazine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of quinoline-2-carboxylic acid with piperazine under reflux conditions to form the quinolin-2-ylpiperazine intermediate. This intermediate is then reacted with a hexyl isocyanate derivative to introduce the hexyl chain and the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can modulate receptor activity, while the carbamate group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinoline-2-carboxylic acid and quinoline N-oxide.

    Piperazine derivatives: Compounds such as piperazine-1-carboxamide and piperazine-1-sulfonamide.

    Carbamate derivatives: Compounds like benzyl carbamate and ethyl carbamate.

Uniqueness

Benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate is unique due to its combination of a quinoline moiety, a piperazine ring, and a carbamate group, which together confer distinct biological activities and chemical properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C27H32N4O3

Molecular Weight

460.6 g/mol

IUPAC Name

benzyl N-[6-oxo-6-(4-quinolin-2-ylpiperazin-1-yl)hexyl]carbamate

InChI

InChI=1S/C27H32N4O3/c32-26(13-5-2-8-16-28-27(33)34-21-22-9-3-1-4-10-22)31-19-17-30(18-20-31)25-15-14-23-11-6-7-12-24(23)29-25/h1,3-4,6-7,9-12,14-15H,2,5,8,13,16-21H2,(H,28,33)

InChI Key

QANNZLFHUPFWMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.